THP-NCS

Overview

Description

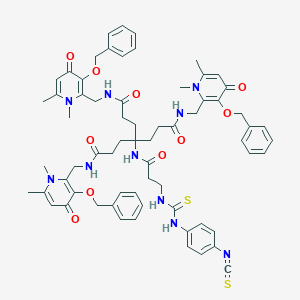

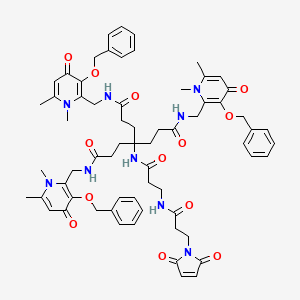

THP-NCS, also known as Tris(hydroxypyridinone), is a white to off-white powder . It has a molecular weight of 961.12 and a chemical formula of C45H56N10O10S2 . It is an efficient chelator for 68Ga and shows specific reactivity towards amines .

Synthesis Analysis

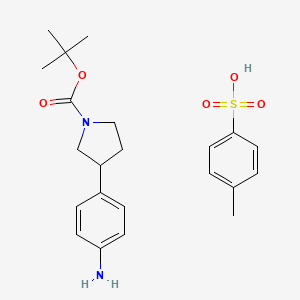

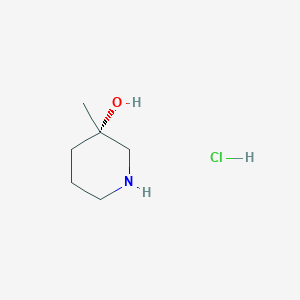

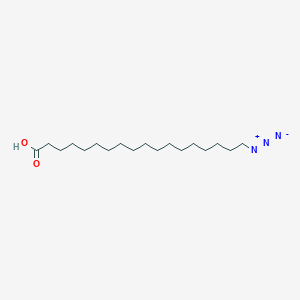

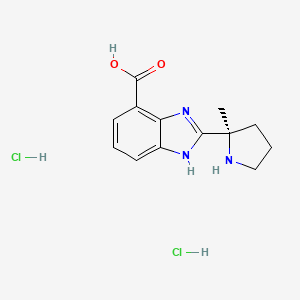

The synthesis of THP-NCS involves the conjugation of a tris(hydroxypyridinone) with a pendant isothiocyanate group to the primary amine terminus of H2N-PEG2-Lys . This process is facilitated by the use of dimethyl sulfoxide containing diisopropylethylamine under microwave conditions .

Molecular Structure Analysis

The molecular structure of THP-NCS is complex, and its analysis requires a comprehensive understanding of its coordination chemistry . The cyclic ether tetrahydropyran (THP) is one of the smallest molecules composed of a pyranose ring, which is closely related to carbohydrates .

Chemical Reactions Analysis

THP-NCS exhibits specific reactivity towards amines . It is used as an efficient chelator for 68Ga, commonly used in peptides and antibodies labeling . The bifunctional chelator THP-NCS provides a facile synthetic route to peptide conjugates bearing tris(hydroxypyridinone) chelators .

Physical And Chemical Properties Analysis

THP-NCS is a white to off-white powder . It has a molecular weight of 961.12 and a chemical formula of C45H56N10O10S2 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

PET Imaging

THP-NCS has been used in the development of new 68Ga-based molecular imaging agents . A tris(hydroxypyridinone) conjugate of the SSTR2-targeted peptide, Tyr3-octreotate (TATE), known as THP-TATE, was radiolabelled with 68Ga3+ from a 68Ge/68Ga generator . The radiochemical synthesis of [68Ga(THP-TATE)] is significantly faster, proceeds under milder conditions, and requires less manipulation than that of [68Ga(DOTATATE)] . This application is particularly beneficial for hospitals without cyclotron facilities, as Ge/68Ga generators provide an inexpensive source of a PET isotope .

Cancer Research

THP-NCS has shown potential in cancer research, particularly in the study of somatostatin receptor subtype 2 (SSTR2) . The [68Ga(THP-TATE)] demonstrates specificity and targeting affinity for SSTR2 receptors, with comparable in vivo targeting affinity to the clinical PET tracer, [68Ga(DOTATATE)] . This could be a significant step forward in the diagnosis and treatment of cancers that express SSTR2.

Drug Delivery

THP-NCS has been used in the development of nanocarriers for drug delivery . For instance, red fluorescent PLGA nanocapsules (NCs) with either positive or negative surface charge were fabricated . These nanocarriers showed excellent colloidal stability in culture and biological media, and after cryo-storage . They also demonstrated a lack of cytotoxicity in two relevant lung cell types, even for concentrations as high as 10 mg/mL .

Pulmonary Administration

The aforementioned red fluorescent PLGA nanocarriers have been studied for pulmonary administration . Both types of NCs showed similar internalization kinetics by HPAEpiC cells, reaching 100% uptake at 72 h . This could potentially improve the efficacy of pulmonary drug delivery, particularly for drugs that need to be homogeneously distributed throughout the lungs .

Radiometal Chelation

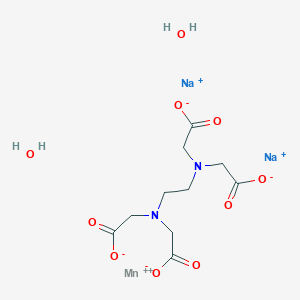

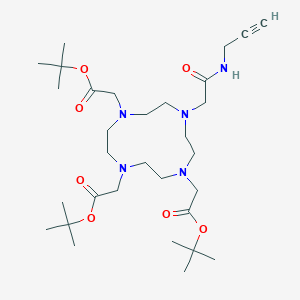

THP-NCS has been used as a bifunctional chelator for the radiometal gallium-68 (68Ga) . Hexadentate tris(3,4-hydroxypyridinone) ligands (THP) complex Fe3+ at very low iron concentrations and their high affinities for oxophilic trivalent metal ions have led to their development for new applications .

Mechanism of Action

Target of Action

THP-NCS, also known as Heptanediamide , is primarily used as a chelator for 68Ga . It has specific reactivity towards amines and is commonly used for peptides and antibodies labeling . The primary targets of THP-NCS are therefore the amines present in these biological molecules.

Mode of Action

The mode of action of THP-NCS involves its interaction with its primary targets, the amines. This suggests that THP-NCS may form a complex with amines, enabling it to function as an efficient chelator for 68Ga .

Biochemical Pathways

It is known that thp-ncs is used in the labeling of peptides and antibodies This suggests that it may play a role in the biochemical pathways involving these molecules

Pharmacokinetics

As a chelator for 68ga, it is likely that the bioavailability of thp-ncs is influenced by its ability to form complexes with amines .

Result of Action

The result of THP-NCS’s action is the formation of a complex with amines, enabling it to function as an efficient chelator for 68Ga . This allows for the labeling of peptides and antibodies, which can be used in various applications, such as in the field of biochemistry and medicine.

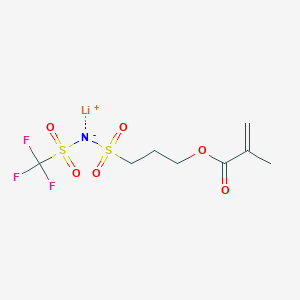

properties

IUPAC Name |

N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]-4-[3-[(4-isothiocyanatophenyl)carbamothioylamino]propanoylamino]heptanediamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H74N10O10S2/c1-44-34-55(77)62(84-40-47-16-10-7-11-17-47)52(74(44)4)37-68-58(80)26-30-66(73-61(83)29-33-67-65(88)72-51-24-22-50(23-25-51)71-43-87,31-27-59(81)69-38-53-63(56(78)35-45(2)75(53)5)85-41-48-18-12-8-13-19-48)32-28-60(82)70-39-54-64(57(79)36-46(3)76(54)6)86-42-49-20-14-9-15-21-49/h7-25,34-36H,26-33,37-42H2,1-6H3,(H,68,80)(H,69,81)(H,70,82)(H,73,83)(H2,67,72,88) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJZPMOAYGHWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCNC(=S)NC6=CC=C(C=C6)N=C=S)OCC7=CC=CC=C7 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H74N10O10S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1231.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thp-ncs | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![t-Butyl cis-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate](/img/structure/B6297579.png)

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)

![[4-Chloro-2-fluoro-3-(methylsulfanyl)phenyl]methanol](/img/structure/B6297677.png)